4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
Description
Properties
IUPAC Name |
4-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-12(7-3-1)10-21-16-15-19-17-11-20(15)14-9-5-4-8-13(14)18-16/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQAJVMFHPXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with benzyl mercaptan (benzylsulfanyl group donor) under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit notable anticancer properties. A study identified new derivatives that act as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Among these compounds, one derivative demonstrated significant anti-proliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with an IC50 value indicating strong efficacy against these cancer types .
Additionally, a series of quinoxaline derivatives were synthesized and evaluated for their antitumor activities. Compounds derived from 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline showed moderate to strong growth inhibition across various tumor cell lines. Notably, one compound exhibited selective activity against CNS cancers and melanoma .
Neurological Applications
The compound has been explored for its potential in treating central nervous system disorders. Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been identified as inhibitors of phosphodiesterase enzymes (specifically PDE2 and PDE10), which are implicated in cognitive dysfunction associated with diseases like Alzheimer's and schizophrenia. The inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), potentially ameliorating cognitive deficits associated with these disorders .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies on [1,2,4]triazolo[4,3-a]quinoxaline derivatives have provided insights into optimizing their pharmacological profiles. For instance, modifications at specific positions on the triazole ring have been shown to enhance binding affinity to adenosine receptors (A1 and A2), which are important in various physiological processes including mood regulation and neuroprotection. Certain substitutions led to compounds with high selectivity and potency as adenosine antagonists .
Cytotoxic Activity Against Melanoma Cells
Recent studies have also demonstrated that specific derivatives of the compound exhibit cytotoxic activities against melanoma cell lines. For example, certain synthesized compounds showed significant reductions in cell viability at micromolar concentrations during in vitro assays. The effectiveness of these compounds highlights their potential as candidates for further development in targeted cancer therapies .
Data Tables
| Compound | Target | IC50 (nM) | Cell Line | Activity |
|---|---|---|---|---|
| 19a | VEGFR-2 | 50 | MCF-7 | Potent anti-proliferative |
| 3b | Various tumor cell lines | 4.03 | CNS-cancer SF-639 | Broad spectrum activity |
| 16a | Melanoma | 3158 | A375 | Moderate activity |
| EAPB02303 | Lead compound | 3 | A375 | Highest efficacy |
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets:
Antiviral Activity: The compound inhibits viral replication by interfering with the viral DNA or RNA synthesis.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4-position of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is critical for modulating bioactivity. Below is a comparative analysis of substituents and their associated biological effects:
Anticancer Activity
- 4-(Benzylsulfanyl) vs. Allylsulfanyl Derivatives: The allylsulfanyl analog exhibits potent Topo II inhibition and DNA intercalation, with IC50 values comparable to clinical Topo II inhibitors like etoposide .
- Bis-Triazolo Derivatives: Bis-triazolo compounds (e.g., compound 97 in ) show superior cytotoxicity (IC50: 0.8–2.5 µM) compared to monosubstituted derivatives, likely due to dual intercalation and Topo II inhibition .
Antimicrobial and Antiviral Activity
- Chloro vs. Benzylsulfanyl Derivatives : 4-Chloro derivatives (e.g., 8-chloro variants) demonstrate broad-spectrum antimicrobial activity (MIC: 0.5–2 µg/mL) against Staphylococcus aureus and Candida albicans . The benzylsulfanyl group’s larger size may reduce efficacy against compact microbial targets but improve activity against fungal biofilms.
- Thioamide-Containing Derivatives: Thioamide modifications (e.g., in pyrimido-quinoxaline isosteres) enhance antiviral activity, particularly against herpes simplex virus (HSV-1) .
Pharmacokinetic and Structural Considerations
- Amino vs. Sulfanyl Substituents: 4-Amino derivatives (e.g., CP-66,713) exhibit high selectivity for adenosine A2 receptors (IC50: 21 nM) due to hydrogen bonding with the receptor’s hydrophilic pocket . In contrast, sulfanyl groups may favor hydrophobic interactions in enzyme-binding sites (e.g., EGFR or tubulin) .
- Tautomerism Effects: NMR studies () reveal that substituents like benzylsulfanyl may stabilize the enamine tautomer, altering DNA-binding affinity compared to oxy or amino derivatives .
Biological Activity
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a compound belonging to the triazoloquinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings related to its biological activity, particularly focusing on its anticancer properties and receptor interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.36 g/mol. The compound features a triazole ring fused with a quinoxaline moiety, contributing to its pharmacological potential.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]quinoxaline exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds derived from this scaffold have shown promising results in inhibiting melanoma cell growth. For instance:
- Cytotoxicity Assays : In vitro assays revealed that compounds such as 16a and 17a exhibit half-maximal effective concentrations (EC50) of 3158 nM and 365 nM respectively against A375 melanoma cells, indicating their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : The modification of the triazoloquinoxaline structure has been linked to enhanced cytotoxicity. For example, the presence of specific substituents on the benzyl group has been shown to increase potency .
Adenosine Receptor Antagonism
The compound also serves as a potent antagonist for adenosine receptors, particularly the human A3 receptor. Research has indicated:
- Binding Affinity : Certain derivatives have shown high affinity for the A3 receptor with inhibition constants (K_i) as low as 0.60 nM, highlighting their selectivity and potential therapeutic applications in treating conditions like cancer and inflammation .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and the A3 receptor, suggesting a favorable orientation that enhances binding efficacy .
In Vitro Studies
A comprehensive study evaluated various derivatives of triazolo[4,3-a]quinoxaline for their anticancer properties. The findings included:
| Compound | Cell Line | EC50 (nM) | Remarks |
|---|---|---|---|
| 16a | A375 | 3158 | Moderate activity |
| 17a | A375 | 365 | High potency |
| EAPB4003 | A375 | 10 µM | Reduced viability to 6% |
These results underscore the importance of structural modifications in enhancing biological activity .
Mechanistic Insights
The mechanism of action for these compounds is believed to involve interference with cellular signaling pathways related to cancer cell proliferation and survival. Specifically:
- Inhibition of Topoisomerase II : Some derivatives have been identified as intercalative inhibitors of Topoisomerase II, which is crucial for DNA replication and transcription .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, further contributing to their anticancer effects.
Q & A
Q. Basic
- Cell line screening : Compounds are tested against tumor cell lines (e.g., HePG-2, Hep-2, Caco-2) using viability assays (e.g., MTT or similar) to determine IC50 values .
- Mechanistic assays : Follow-up studies include Topoisomerase II inhibition assays and DNA intercalation analysis via fluorescence-based methods .
How are antimicrobial activities of triazoloquinoxaline derivatives assessed?
Q. Basic
- Broth microdilution : Minimum inhibitory concentration (MIC) is determined against pathogens like Candida albicans and Staphylococcus aureus .
- SAR-driven design : Substituents such as 8-chloro or cyclohexylamino groups enhance antifungal activity, as seen in compound 13 (MIC 25 µg/mL against C. albicans) .
How do substituents influence adenosine receptor (A1 vs. A2) selectivity in triazoloquinoxalines?
Q. Advanced
- A1 selectivity : Ethyl, CF3, or C2F5 groups at the 1-position and cyclohexylamino at the 4-position improve A1 affinity (e.g., compound CP-68,247: IC50 = 28 nM, >3000-fold selectivity) .
- A2 selectivity : NH2 at the 4-position and phenyl/CF3 at the 1-position enhance A2 binding (e.g., CP-66,713: IC50 = 21 nM, 13-fold selectivity) .
How can dual EGFR/tubulin inhibitors be designed using this scaffold?
Q. Advanced
- Hybridization strategies : Conjugating chalcone moieties to triazoloquinoxaline enhances dual inhibition. For example, chalcone-triazoloquinoxaline hybrids show IC50 values <10 µM against EGFR kinase and tubulin polymerization .
- Docking studies : Molecular modeling optimizes interactions with EGFR’s ATP-binding pocket and tubulin’s colchicine site .
How can contradictions in SAR for receptor affinity be resolved?
Q. Advanced
- Comparative binding assays : Use parallel receptor-binding experiments (e.g., A1: [³H]CHA in rat cortex; A2: [³H]NECA in striatal homogenates) to quantify selectivity .
- Computational modeling : MD simulations identify steric/electronic effects of substituents (e.g., 8-chloro enhances A1 affinity by stabilizing hydrophobic interactions) .
What in vivo models assess the antidepressant potential of triazoloquinoxalines?
Q. Advanced
- Porsolt’s forced swim test : Acute administration reduces immobility time in rats, indicating rapid-onset antidepressant effects. Optimal activity requires 1-position CF3 and 4-position NH2 groups .
- Receptor antagonism validation : Confirm A1/A2 antagonism via cAMP modulation assays in fat cells and brain slices .
How are Topo II inhibition and DNA intercalation evaluated?
Q. Advanced
- Topo II decatenation assay : Measure inhibition of kinetoplast DNA decatenation using gel electrophoresis .
- Ethidium bromide displacement : Fluorescence quenching assays quantify DNA intercalation affinity .
How is positive inotropic activity evaluated in triazoloquinoxaline derivatives?
Q. Advanced
- Isolated rabbit heart models : Measure left atrial stroke volume changes. Compound 6c increased stroke volume by 12.53% at 3×10⁻⁵M, outperforming milrinone (2.46%) .
- Chronotropic effect analysis : Assess heart rate changes to rule out arrhythmogenic risks .
What strategies optimize combination therapies with anticancer agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
